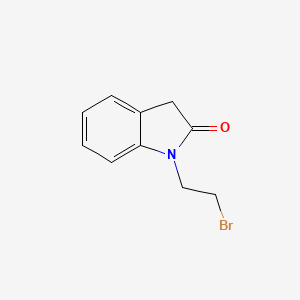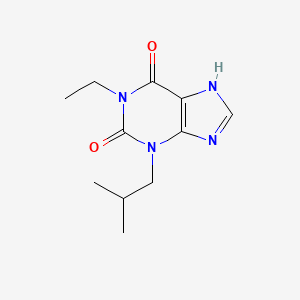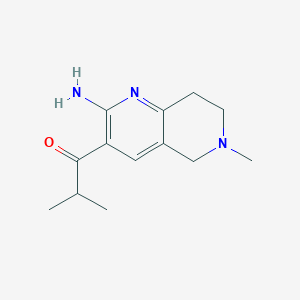![molecular formula C12H10BClO2 B11873013 (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)
(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of a halogenated biphenyl with a boronic acid derivative. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Biphenyls: Produced through nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and chlorine atom, making it less versatile in certain synthetic applications.
(3-Chloro-[1,1’-biphenyl]-3-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity and applications.
(4-Bromo-[1,1’-biphenyl]-3-yl)boronic Acid: Contains a bromine atom instead of chlorine, which can affect its reactivity in cross-coupling reactions.
Uniqueness
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the chlorine atom and the boronic acid group allows for versatile applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H10BClO2 |
|---|---|
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
(2-chloro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI-Schlüssel |
RDMUKSDIXQJTNW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)


![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)




